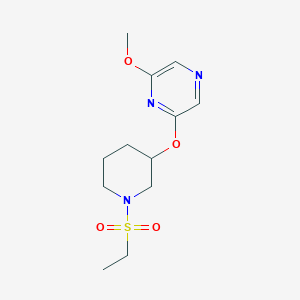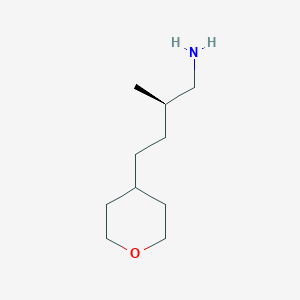
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a triazole moiety
Mécanisme D'action
Target of Action
It is known that triazole compounds, which include n-(2-(2h-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide, can bind to a variety of enzymes and receptors in biological systems .
Mode of Action
It is suggested that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
It is known that triazole compounds can influence a variety of biological activities .
Result of Action
Some triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Action Environment
It is known that the stability of triazole compounds can be influenced by factors such as temperature .
Analyse Biochimique
Biochemical Properties
Triazole compounds, including N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . They are readily capable of interacting with a variety of biomolecules, influencing biochemical reactions . The specific enzymes, proteins, and other biomolecules that this compound interacts with are not currently available in the literature.
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)thiophene-2-sulfonamide typically involves a multi-step process. One common method starts with the N2-arylation of 4,5-dibromo-2H-1,2,3-triazole. This is followed by a sequence of functional group transformations, including hydrogenation, Sandmeyer iodination, and Grignard carboxylation . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are typically carried out under inert atmospheres to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a
Propriétés
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2S2/c13-16(14,8-2-1-7-15-8)11-5-6-12-9-3-4-10-12/h1-4,7,11H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIVJHTOLKVFPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2h,3h,4h,5h-Pyrido[3,2-f][1,4]oxazepin-4-yl}prop-2-en-1-one](/img/structure/B2612039.png)


![3-Bromo-1,7,7-trimethyl-4-(morpholine-4-carbonyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2612045.png)

![N-(o-tolyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2612047.png)

![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2612049.png)


![ethyl 4-(2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamido)benzoate](/img/structure/B2612058.png)

![N-(4-ethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2612061.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-N'-cyclohexylethanediamide](/img/structure/B2612062.png)
